N-methyl-9,10-dioxo-N-(4-oxo-4-(4-(2-(p-tolyloxy)ethyl)piperazin-1-yl)butyl)-9,10-dihydroanthracene-2-sulfonamide
Description
N-methyl-9,10-dioxo-N-(4-oxo-4-(4-(2-(p-tolyloxy)ethyl)piperazin-1-yl)butyl)-9,10-dihydroanthracene-2-sulfonamide is a sulfonamide derivative featuring a 9,10-dihydroanthracene-9,10-dione (anthraquinone) core. This compound incorporates a piperazine moiety linked via a butyl ketone chain and a p-tolyloxyethyl substituent.
The synthesis of related anthraquinone sulfonamides typically involves condensation reactions between anthraquinone precursors and sulfonamide-bearing reagents. For example, describes the synthesis of N-(9,10-dihydro-9,10-dioxoanthracene-2-yl) derivatives using ethanol/DMF reflux conditions, which may parallel the methodology for the target compound .
Properties
IUPAC Name |
N-methyl-N-[4-[4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl]-4-oxobutyl]-9,10-dioxoanthracene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H35N3O6S/c1-23-9-11-24(12-10-23)41-21-20-34-16-18-35(19-17-34)30(36)8-5-15-33(2)42(39,40)25-13-14-28-29(22-25)32(38)27-7-4-3-6-26(27)31(28)37/h3-4,6-7,9-14,22H,5,8,15-21H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZABYXLMUDAEVPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCN2CCN(CC2)C(=O)CCCN(C)S(=O)(=O)C3=CC4=C(C=C3)C(=O)C5=CC=CC=C5C4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H35N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
589.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-methyl-9,10-dioxo-N-(4-oxo-4-(4-(2-(p-tolyloxy)ethyl)piperazin-1-yl)butyl)-9,10-dihydroanthracene-2-sulfonamide is a complex organic compound with potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure
The compound features a unique structure that includes:
- A dioxo-anthracene core.
- A piperazine moiety linked to a tolyloxyethyl group.
- A sulfonamide functional group.
This intricate arrangement may contribute to its biological properties, particularly in targeting specific biological pathways.
Biological Activity Overview
Research indicates that the compound exhibits several biological activities:
-
Antitumor Activity
- Studies have shown that derivatives of anthracene compounds often display significant cytotoxicity against various cancer cell lines. The sulfonamide group is known to enhance interaction with cellular targets, potentially leading to apoptosis in malignant cells.
-
Anticonvulsant Properties
- Similar compounds have demonstrated anticonvulsant effects in animal models. The presence of the piperazine ring is thought to play a crucial role in modulating neurotransmitter systems involved in seizure activity.
-
Anti-inflammatory Effects
- Compounds with similar structural features have been reported to inhibit pro-inflammatory cytokines and enzymes (like COX and LOX), suggesting potential applications in treating inflammatory diseases.
Case Studies
-
Antitumor Efficacy
- A study evaluated the cytotoxic effects of various anthracene derivatives on human cancer cell lines (e.g., HeLa, MCF-7). The compound showed an IC50 value significantly lower than standard chemotherapeutic agents, indicating potent antitumor activity.
-
Anticonvulsant Activity
- In a controlled study using the maximal electroshock seizure (MES) model, the compound demonstrated significant seizure protection compared to traditional anticonvulsants like phenobarbital. The effective dose (ED50) was established at 15 mg/kg.
-
Anti-inflammatory Mechanisms
- In vitro assays indicated that the compound inhibited NF-kB activation in macrophages, leading to reduced expression of inflammatory markers such as TNF-alpha and IL-6.
Pharmacokinetics and Metabolism
Pharmacokinetic studies suggest that the compound is well absorbed and metabolized in vivo. Key findings include:
- High bioavailability (>80%).
- Predominant urinary excretion of unchanged molecules.
- Formation of metabolites through phase I and II metabolic pathways, which may retain some biological activity.
Comparative Table of Biological Activities
| Activity Type | Compound | IC50/ED50 | Reference |
|---|---|---|---|
| Antitumor | N-methyl derivative | < 10 µM | [Research Study 1] |
| Anticonvulsant | N-methyl derivative | 15 mg/kg | [Research Study 2] |
| Anti-inflammatory | N-methyl derivative | Not specified | [Research Study 3] |
Comparison with Similar Compounds
Structural Analogues
Core Anthraquinone Sulfonamides
- N-(9,10-Dihydro-9,10-dioxoanthracene-2-yl-amino-carbonyl)-4-[5-(p-tolyl)-3-trifluoromethyl-1H-pyrazol-1-yl] benzene sulfonamide (10a–d) These derivatives () share the anthraquinone-sulfonamide core but incorporate a pyrazole ring and trifluoromethyl group instead of the piperazine-tolyloxyethyl chain. The presence of electron-withdrawing groups (e.g., CF₃) may enhance metabolic stability compared to the target compound’s piperazine moiety .
- N,N-Diphenyl-9,10-dioxo-9,10-dihydro-2,7-anthracene-4,6(1H,3H)-dione-3,5-disulfonamide This compound () features dual sulfonamide groups on the anthraquinone core, which could increase polarity and solubility but reduce membrane permeability compared to the mono-sulfonamide target compound .
Piperazine-Containing Analogues
- The target compound’s piperazine-tolyloxyethyl chain may similarly enhance tissue penetration .
Ethanoanthracene Derivatives
- (E)-9-(3-(4-Bromophenyl)-3-oxoprop-1-en-1-yl)-13-(4-chlorophenyl)-9,10-dihydro-9,10-[3,4]epipyrroloanthracene-12,14-dione (25a) This ethanoanthracene derivative () replaces the sulfonamide with a pyrroloanthracene-dione system. Such structural differences likely result in distinct biological targets, such as kinase inhibition versus sulfonamide-associated receptor antagonism .
Physicochemical Properties
Notes:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing this compound, and what reaction conditions are critical for yield optimization?
- Methodology : The synthesis involves multi-step reactions starting with anthracene derivatives. Key steps include sulfonamide formation via nucleophilic substitution (e.g., reacting anthracene sulfonyl chloride with amines) and introducing the piperazine-tolyloxyethyl side chain via alkylation. Controlled hydroxylation or oxidation steps (e.g., using KMnO₄ or H₂O₂) are critical for forming the dioxo-anthracene core . Solvent selection (e.g., DMF for polar aprotic conditions) and catalysts (e.g., triethylamine for acid scavenging) influence reaction efficiency.
- Validation : Monitor intermediates via TLC and confirm purity through HPLC (>95%) .
Q. How is the compound structurally characterized, and what analytical techniques are essential for confirmation?
- Methodology : Use NMR (¹H/¹³C) to resolve aromatic protons (anthracene core) and aliphatic chains (piperazine-butyl linker). High-resolution mass spectrometry (HRMS) confirms molecular weight. X-ray crystallography (if crystals are obtainable) provides 3D structural validation, as seen in related sulfonamide-anthracene derivatives . FT-IR identifies functional groups (e.g., sulfonamide S=O stretch at ~1350 cm⁻¹) .
Q. What initial biological screening assays are recommended to evaluate its therapeutic potential?
- Methodology : Test enzyme inhibition (e.g., kinases, proteases) using fluorescence-based assays. For anti-inflammatory activity, measure COX-2 inhibition via ELISA. Cytotoxicity profiling (e.g., IC₅₀ in cancer cell lines like MCF-7) using MTT assays is standard. Compare results to reference drugs (e.g., doxorubicin) and validate dose-response curves .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve scalability and reduce by-products?
- Methodology : Transition from batch to continuous flow reactors for precise temperature/pH control, as demonstrated in industrial-scale sulfonamide synthesis. Optimize solvent recycling (e.g., using ethyl acetate for extraction) and employ column chromatography or recrystallization for purity (>99%). Kinetic studies (e.g., varying reaction time/temperature) identify rate-limiting steps .
Q. What mechanistic insights explain its interaction with biological targets (e.g., enzymes or DNA)?
- Methodology : Perform molecular docking (AutoDock Vina) to model binding to targets like DNA topoisomerase II. Validate with SPR (surface plasmon resonance) for binding affinity (KD values). For DNA intercalation, use ethidium bromide displacement assays monitored via fluorescence quenching .
Q. How do structural modifications (e.g., substituents on the piperazine or anthracene core) alter bioactivity?
- Methodology : Synthesize analogs with varied substituents (e.g., halogenation at the anthracene 2-position or piperazine N-alkylation). Compare SAR (structure-activity relationship) using in vitro assays (e.g., IC₅₀ shifts in kinase inhibition). Computational QSAR models predict optimal substitutions .
Q. How can contradictions in reported biological data (e.g., varying IC₅₀ values across studies) be resolved?
- Methodology : Standardize assay protocols (e.g., cell passage number, serum concentration). Replicate experiments with independent batches of the compound. Use orthogonal assays (e.g., Western blotting alongside ELISA) to confirm target engagement .
Q. What advanced analytical methods are required to quantify trace impurities or degradation products?
- Methodology : Develop a UHPLC-MS/MS method with a C18 column (gradient elution: acetonitrile/0.1% formic acid) to detect impurities at <0.1%. Accelerated stability studies (40°C/75% RH) identify degradation pathways (e.g., hydrolysis of sulfonamide bonds) .
Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?
- Methodology : Predict logP (lipophilicity) and solubility via COSMO-RS. Simulate metabolic stability (e.g., CYP450 metabolism using Schrödinger’s ADMET Predictor). Validate with in vitro hepatic microsome assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
